A Technical Guide to 2,2-Difluorosuccinic Acid (CAS: 665-31-6) for Advanced Research and Development
A Technical Guide to 2,2-Difluorosuccinic Acid (CAS: 665-31-6) for Advanced Research and Development
This document provides an in-depth technical overview of 2,2-Difluorosuccinic acid, a valuable fluorinated building block for researchers, chemists, and professionals in drug development. The strategic incorporation of gem-difluoro groups into organic molecules is a proven method for modulating the physicochemical and pharmacokinetic properties of active pharmaceutical ingredients (APIs). Understanding the core characteristics, reactivity, and handling of this reagent is paramount for its effective application.
Core Chemical Identity and Properties
2,2-Difluorosuccinic acid, registered under CAS number 665-31-6, is a dicarboxylic acid featuring a difluoromethylene unit adjacent to one of the carboxyl groups.[1] This structural motif imparts unique electronic properties that are highly sought after in medicinal chemistry and materials science.
The fundamental properties of this compound are summarized below. It is important to note the variability in reported values for properties like boiling point and density, which can depend on experimental conditions and purity.
| Property | Value | Source(s) |
| CAS Number | 665-31-6 | [2][3][4] |
| Molecular Formula | C₄H₄F₂O₄ | [1][2] |
| Molecular Weight | 154.07 g/mol | [3][4] |
| IUPAC Name | 2,2-difluorobutanedioic acid | [1][5] |
| Appearance | Off-white solid/powder | [6] |
| Melting Point | 144-145 °C | [2][5] |
| Boiling Point | 227.5 ± 35.0 °C at 760 mmHg | [2] |
| Density | 1.6 - 2.05 g/cm³ | [2][4] |
| Water Solubility | Soluble | [2][6][7] |
| pKa (Predicted) | 0.33 ± 0.28 | [6] |
Synthesis and Key Reactions
While various proprietary methods exist for the synthesis of 2,2-difluorosuccinic acid, a common strategy in organofluorine chemistry involves the direct fluorination of a suitable precursor, such as a 1,3-dicarbonyl compound.[8] These reactions often utilize electrophilic fluorinating agents.
A well-documented and highly relevant reaction of 2,2-difluorosuccinic acid is its conversion to the corresponding anhydride. This anhydride is a crucial intermediate for creating ester and amide derivatives, further expanding its synthetic utility.
Experimental Protocol: Synthesis of 2,2-Difluorosuccinic Anhydride[10]
This protocol describes the dehydration of the diacid to its anhydride, a fundamental transformation for this class of compounds. The choice of trifluoroacetic anhydride as the dehydrating agent is causal; it is exceptionally powerful and the resulting trifluoroacetic acid byproduct is highly volatile, simplifying purification.
Materials:
-
2,2-Difluorosuccinic acid (120 g, 0.78 moles)
-
Trifluoroacetic anhydride (540 mL)
-
Carbon tetrachloride (for stripping)
-
Petroleum ether
-
Reaction flask equipped with a reflux condenser and Vigreux column
Procedure:
-
Combine 2,2-difluorosuccinic acid and trifluoroacetic anhydride in a suitable reaction flask.
-
Heat the mixture to reflux using a heating bath set to 80 °C. Maintain reflux for 2 hours.
-
After the reaction is complete, arrange the apparatus for distillation using a short Vigreux column. Distill off the bulk of the trifluoroacetic acid.
-
Remove the final traces of volatile byproducts under vacuum (12 mm Hg, 50 °C).
-
To ensure complete removal, strip the residue twice with carbon tetrachloride under vacuum.
-
The resulting oily residue should be induced to crystallize by scratching with a glass rod in the presence of petroleum ether.
-
Filter the resulting solid and wash thoroughly with petroleum ether to yield the final product, 2,2-difluorosuccinic anhydride (Expected yield: ~92%).
Caption: Workflow for the synthesis of 2,2-difluorosuccinic anhydride.
Applications in Drug Development and Organic Synthesis
The true value of 2,2-difluorosuccinic acid lies in its role as a versatile intermediate.[2] The gem-difluoromethylene group is a bioisostere of a carbonyl group, an ether oxygen, or a methylene group, but with profoundly different electronic and metabolic properties.
Key Applications:
-
Metabolic Stability: The C-F bond is exceptionally strong, making the difluoromethylene unit resistant to oxidative metabolism by cytochrome P450 enzymes. Incorporating this moiety can significantly increase the half-life of a drug candidate.[8]
-
Lipophilicity and Bioavailability: Fluorine is highly electronegative yet the CF2 group can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability.[8]
-
Conformational Control: The steric and electronic demands of the CF2 group can lock the molecule into a specific, biologically active conformation, improving binding affinity to its target.
-
pKa Modulation: The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of adjacent functional groups, including the carboxylic acids in the parent molecule. This can be exploited to tune the ionization state of a drug at physiological pH, impacting solubility and receptor interaction.
-
Specific Precursor: It is a documented precursor in the synthesis of fluorofumaric acid and is also utilized in enolate alkylation reactions.[7]
Caption: Role of 2,2-difluorosuccinic acid as a molecular building block.
Analytical Characterization: Expected Spectral Data
Verifying the identity and purity of 2,2-difluorosuccinic acid is critical. While a certificate of analysis should always be consulted, the following are the expected spectral characteristics based on its structure.[9]
-
¹H NMR: The spectrum will be relatively simple. Expect a singlet corresponding to the two protons of the CH₂ group. A second, broad singlet at a downfield chemical shift will represent the two acidic protons of the carboxylic acid groups.
-
¹³C NMR: Four distinct signals are expected: two for the non-equivalent carboxylic acid carbons (C=O), one for the methylene carbon (-CH₂-), and one for the difluoromethylene carbon (-CF₂-). The signal for the -CF₂- carbon will be split into a triplet due to one-bond coupling with the two fluorine atoms.[10]
-
¹⁹F NMR: A single resonance is expected, as the two fluorine atoms are chemically equivalent.
-
Infrared (IR) Spectroscopy: The spectrum will be characterized by a very broad absorption band in the 2500-3300 cm⁻¹ region, typical of the O-H stretching of a carboxylic acid dimer. A sharp, strong absorption around 1700-1730 cm⁻¹ will correspond to the C=O stretch. Additionally, strong C-F stretching bands will be visible, typically in the 1000-1200 cm⁻¹ region.[9]
-
Mass Spectrometry (MS): The molecular ion peak (M+) should be observable. Common fragmentation patterns would include the loss of water (M-18), the loss of a carboxyl group (M-45), and other fragments characteristic of dicarboxylic acids.[9]
Safety, Handling, and Storage
As a corrosive substance, proper handling of 2,2-difluorosuccinic acid is mandatory to ensure laboratory safety.
-
Hazard Identification: The compound is classified with the GHS hazard statement H314, indicating that it causes severe skin burns and eye damage.[1][2][11] Some suppliers also list H319, causes serious eye irritation.[1] The signal word is Danger .[1][2]
-
Handling:
-
Storage:
-
First Aid:
-
In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Seek immediate medical attention for any exposure.
-
References
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Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas . National Institutes of Health. Available at: [Link]
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Thermophysical Properties of 2,2-Difluorobutanedioic acid . Chemcasts. Available at: [Link]
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Problems from Previous Years' Exams . University of California, Irvine. Available at: [Link]
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